molecular formula C13H19NO4S2 B2692863 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide CAS No. 2320465-16-3

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide

Cat. No.: B2692863
CAS No.: 2320465-16-3
M. Wt: 317.42
InChI Key: IMRZYWMZSGCSDK-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide is a chemical compound with diverse applications in scientific research. It is known for its role in drug development, enzyme inhibition, and material synthesis. This compound is characterized by its unique structure, which includes a thiolan ring and a benzenesulfonamide group, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide typically involves the reaction of a thiolan derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of advanced equipment and automation can enhance the efficiency of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide has a wide range of scientific research applications. It is used in drug development as a potential therapeutic agent, in enzyme inhibition studies to understand enzyme mechanisms, and in material synthesis for creating advanced materials with unique properties. Its versatility makes it an essential tool in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}benzenesulfonamide include other thiolan derivatives and benzenesulfonamide compounds. These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness: this compound is unique due to its combination of a thiolan ring and a benzenesulfonamide group. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c15-7-8-18-13(6-9-19-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRZYWMZSGCSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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